What is the chemical structure of Roxadustat Impurity 2?
What is the chemical structure of Roxadustat Impurity 2?
An In-Depth Technical Guide to the Chemical Structure of Roxadustat Impurity 2
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Roxadustat (trade name Evrenzo), a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, is a significant therapeutic agent for treating anemia associated with chronic kidney disease.[1][2] The synthesis of complex molecules like Roxadustat invariably leads to the formation of impurities, which must be meticulously identified, characterized, and controlled. This guide provides a detailed technical overview of Roxadustat Impurity 2, a critical process-related impurity, for researchers, scientists, and drug development professionals.
Part 1: Chemical Identity and Core Structure
Roxadustat Impurity 2 is scientifically identified by its systematic nomenclature and unique identifiers, which are crucial for regulatory and research purposes.
Nomenclature and Identification:
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IUPAC Name: methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate[3][4]
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Synonyms: Roxadustat Methyl Ester, methyl 2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetate[3]
Molecular and Physicochemical Properties:
A summary of the key quantitative data for Roxadustat Impurity 2 is presented below, contrasted with the parent compound, Roxadustat.
| Property | Roxadustat Impurity 2 | Roxadustat (Parent API) |
| Molecular Formula | C₂₀H₁₈N₂O₅[3][5][6] | C₁₉H₁₆N₂O₅[1][7][8] |
| Molecular Weight | 366.37 g/mol [3] | 352.35 g/mol [1] |
| Canonical SMILES | CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3[5] | CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3[7] |
| InChI Key | QSGJZCCNTOCDRI-UHFFFAOYSA-N[5] | YOZBGTLTNGAVFU-UHFFFAOYSA-N[7] |
Part 2: Structural Elucidation and Synthesis Insights
Core Molecular Framework
The foundational structure of Roxadustat Impurity 2 is a substituted isoquinoline ring system. This bicyclic aromatic heterocycle is central to the molecule's biological activity and that of the parent drug. The key structural features are:
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Isoquinoline Core: A 4-hydroxy-1-methylisoquinoline scaffold.
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Phenoxy Group: A phenoxy substituent attached at the 7-position of the isoquinoline ring.
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Amido-Acetate Side Chain: A carboxamide group at the 3-position, linking the isoquinoline core to a methyl acetate moiety.
Structural Relationship to Roxadustat
Roxadustat Impurity 2 is the methyl ester derivative of the parent drug, Roxadustat.[3] The active pharmaceutical ingredient, Roxadustat, is an N-acylglycine formed from the condensation of glycine's amino group with the carboxylic acid group of 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid.[7] The sole structural difference is the terminal group of the glycine side chain:
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Roxadustat: Possesses a carboxylic acid (-COOH) group.
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Roxadustat Impurity 2: Features a methyl ester (-COOCH₃) group.
This seemingly minor modification has significant implications for the molecule's polarity, solubility, and chromatographic behavior, making its differentiation and control essential during manufacturing.
Origination During Synthesis
The formation of Roxadustat Impurity 2 is a direct consequence of the synthetic route employed for Roxadustat. It typically arises as a side-product or from an unreacted intermediate during the final stages of synthesis. For instance, if the synthesis involves the coupling of a methyl-ester-protected glycine with the isoquinoline carboxylic acid core, incomplete hydrolysis (saponification) of the methyl ester in the final step would lead to the persistence of Roxadustat Impurity 2 in the final product. Scalable synthesis protocols focus on optimizing reaction conditions, such as acid-mediated cyclocondensation and demasking steps, to minimize the formation of this and other impurities.
Part 3: Analytical Characterization and Regulatory Significance
Methodologies for Identification
The identification and quantification of Roxadustat Impurity 2 in the API rely on modern analytical techniques. Due to the structural similarity to the parent drug, chromatographic separation is essential.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for separating Roxadustat from its impurities. The difference in polarity between the carboxylic acid of Roxadustat and the methyl ester of Impurity 2 allows for effective resolution on columns like a C18.
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Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides definitive structural confirmation. The molecular weight difference of 14 Da (CH₂) between Roxadustat (352.35 g/mol ) and Roxadustat Impurity 2 (366.37 g/mol ) is readily detected, confirming the presence of the additional methyl group.[1][3]
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Nuclear Magnetic Resonance (NMR): For the definitive structural elucidation of isolated impurities, NMR spectroscopy is employed. The presence of a singlet corresponding to the methyl ester protons (~3.7 ppm) in the ¹H NMR spectrum would be a key identifier for Roxadustat Impurity 2.
Experimental Protocol: General HPLC Method for Impurity Profiling
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Column: C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to ensure the elution of compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector set at an appropriate wavelength to monitor both Roxadustat and its impurities.
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Rationale: The acidic mobile phase (formic acid) ensures the protonation of acidic and basic sites, leading to sharper peaks and better chromatographic resolution. The gradient elution is necessary because while Roxadustat is relatively polar, Impurity 2 is less polar and will have a longer retention time.
Significance in Quality Control and Regulatory Compliance
The presence of impurities can impact the safety and efficacy of a drug product. Roxadustat Impurity 2, having a structure closely related to the active molecule, must be controlled within strict limits defined by regulatory bodies like the ICH.[3] It serves several critical functions in drug development:
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Analytical Reference Standard: A purified and well-characterized sample of Roxadustat Impurity 2 is used as a reference standard to validate analytical methods. This ensures the accuracy and precision of tests designed to detect and quantify it in batches of Roxadustat.[3]
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Stability Studies: It is used in forced degradation studies to understand the stability of Roxadustat under various stress conditions (e.g., acid, base, light, heat).
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Impurity Profiling: Its inclusion in the impurity profile is mandated by guidelines such as ICH Q3A, which requires reporting, identification, and qualification of impurities above certain thresholds.[3]
References
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Pharmaffiliates. Roxadustat-impurities. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11256664, Roxadustat. Available from: [Link]
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Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate. Available from: [Link]
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SynZeal. Roxadustat Desmethyl Impurity | 708263-68-7. Available from: [Link]
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precisionFDA. ROXADUSTAT. Available from: [Link]
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Wikipedia. Roxadustat. Available from: [Link]
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Mahajan, R., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure, 137017. Available from: [Link]
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Píša, Z., et al. (2021). A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development. Available from: [Link]
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Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate. Available from: [Link]
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Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon. Available from: [Link]
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